molecular formula C42H84O2 B167030 Icosan-9-yl docosanoate CAS No. 125804-08-2

Icosan-9-yl docosanoate

Cat. No.: B167030
CAS No.: 125804-08-2
M. Wt: 621.1 g/mol
InChI Key: MQHZSBOMTFGHIH-UHFFFAOYSA-N
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Description

Icosan-9-yl docosanoate, also known as docosanoic acid, 2-octyldodecyl ester, is a long-chain ester compound. It is primarily used in various industrial applications due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it suitable for use in cosmetics, lubricants, and other specialized products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of icosan-9-yl docosanoate typically involves the esterification of docosanoic acid with icosanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Docosanoic acid+IcosanolIcosan-9-yl docosanoate+Water\text{Docosanoic acid} + \text{Icosanol} \rightarrow \text{this compound} + \text{Water} Docosanoic acid+Icosanol→Icosan-9-yl docosanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, docosanoic acid and icosanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Icosan-9-yl docosanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: The ester can be reduced to form primary alcohols.

    Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Icosan-9-yl docosanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of icosan-9-yl docosanoate primarily involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, which is crucial in its applications in drug delivery and cosmetics. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .

Comparison with Similar Compounds

  • Octyldodecyl myristate
  • Cetyl palmitate
  • Stearyl stearate

Comparison: Icosan-9-yl docosanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain provides enhanced hydrophobicity and stability, making it more suitable for specific industrial applications. While compounds like octyldodecyl myristate and cetyl palmitate are also used in cosmetics, this compound offers superior performance in terms of moisture retention and barrier formation.

Properties

CAS No.

125804-08-2

Molecular Formula

C42H84O2

Molecular Weight

621.1 g/mol

IUPAC Name

2-octyldodecyl docosanoate

InChI

InChI=1S/C42H84O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h41H,4-40H2,1-3H3

InChI Key

MQHZSBOMTFGHIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC

Synonyms

OCTYLDODECYL BEHENATE

Origin of Product

United States

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